(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride
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Overview
Description
(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an imidazole ring, which is known for its presence in many biologically active molecules, including histidine and histamine. The dihydrochloride form enhances its solubility in water, making it more suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: Protecting groups are often used to shield the amino and carboxyl groups during the reaction steps.
Formation of the Imidazole Ring: The imidazole ring is formed through cyclization reactions, often involving reagents like phosphorus oxychloride or other cyclizing agents.
Deprotection and Purification: After the formation of the desired structure, the protecting groups are removed, and the compound is purified using techniques such as crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the synthesis steps, ensuring consistent quality and yield.
Automated Purification: Employing automated systems for purification to handle large quantities efficiently.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.
Substitution: The amino groups can participate in substitution reactions, often using halogenated compounds as reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the imidazole ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its role in enzyme function and protein interactions. The imidazole ring is a key component in many enzymes, and understanding its behavior can provide insights into enzyme mechanisms and functions.
Medicine
Medically, this compound is investigated for its potential therapeutic applications. Its structural similarity to histidine and histamine makes it a candidate for developing drugs targeting histamine receptors, which are involved in allergic reactions and gastric acid secretion.
Industry
In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its solubility and reactivity make it a valuable intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, influencing enzyme activity. Additionally, its amino groups can form hydrogen bonds with receptor sites, modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
Histidine: An amino acid with a similar imidazole ring structure, involved in protein synthesis and enzyme function.
Histamine: A biogenic amine derived from histidine, involved in immune responses and gastric acid secretion.
Imidazole: A simpler compound with the core imidazole ring, used in various chemical reactions and as a building block for more complex molecules.
Uniqueness
(2S)-2-amino-3-(2-amino-1H-imidazol-4-yl)propanoic acid dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride form, which enhances its solubility and reactivity. This makes it particularly useful in applications where solubility in aqueous solutions is crucial.
Properties
CAS No. |
39037-23-5 |
---|---|
Molecular Formula |
C6H12Cl2N4O2 |
Molecular Weight |
243.1 |
Purity |
95 |
Origin of Product |
United States |
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